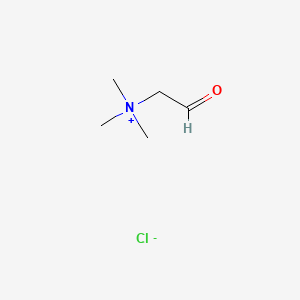

Betaine aldehyde chloride

Description

Significance of Betaine (B1666868) Aldehyde as a Key Metabolic Intermediate

Betaine aldehyde is primarily recognized as the direct precursor to glycine (B1666218) betaine (commonly referred to as betaine). It is the physiological intermediate product formed during the two-step oxidation of choline (B1196258). caymanchem.comontosight.ai This conversion is a critical juncture in cellular metabolism, linking choline processing to the synthesis of an important osmolyte. ontosight.aiunimore.it The accumulation of glycine betaine, facilitated by the oxidation of betaine aldehyde, allows cells to adjust their internal osmotic potential, thereby protecting against environmental stresses such as drought, high salinity, and extreme temperatures. tandfonline.comfrontiersin.org

Beyond its role in stress tolerance, the metabolic pathway involving betaine aldehyde is integrated with primary metabolic networks, including the metabolism of the amino acids glycine, serine, and threonine. nih.govwikipedia.org The product of its oxidation, glycine betaine, also functions as a methyl donor in the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAMe). ontosight.airesearchgate.net SAMe is a universal methyl donor involved in numerous biochemical reactions, including the methylation of DNA and proteins, which are critical for gene regulation and protein function. ontosight.aiimrpress.com Betaine aldehyde itself is found in various cellular compartments, including the cytoplasm and mitochondria. nih.govwikipedia.org

Table 1: Chemical Properties of Betaine Aldehyde Chloride

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₁₂ClNO | caymanchem.comsigmaaldrich.com |

| Molecular Weight | 137.61 g/mol | caymanchem.comsigmaaldrich.com |

| IUPAC Name | N,N,N-trimethyl-2-oxo-ethanaminium, monochloride | caymanchem.com |

| Synonyms | (Formylmethyl)trimethylammonium chloride, Glycine this compound | nih.govsigmaaldrich.com |

| Appearance | Crystalline solid | caymanchem.com |

| CAS Number | 7758-31-8 | caymanchem.comwikipedia.org |

Overview of Betaine Aldehyde Metabolism Across Biological Kingdoms

The synthesis of glycine betaine from choline via the betaine aldehyde intermediate is a widely distributed metabolic pathway, though the specific enzymes involved can differ between biological kingdoms. genome.jpgenome.jp This process is generally a two-step oxidation reaction.

Step 1: Choline to Betaine Aldehyde The initial oxidation of choline to form betaine aldehyde is catalyzed by different enzymes depending on the organism:

In Plants: This reaction is carried out by the enzyme choline monooxygenase (CMO). frontiersin.orggenome.jpgenome.jp

In Animals and many Bacteria: The conversion is catalyzed by either a membrane-bound choline dehydrogenase (CDH) or a soluble choline oxidase. genome.jpgenome.jpasm.org

In Fungi: The fungus Aspergillus fumigatus utilizes a choline oxidase to catalyze the oxidation of choline to betaine aldehyde. asm.org

Step 2: Betaine Aldehyde to Glycine Betaine The second step, the irreversible oxidation of betaine aldehyde to glycine betaine, is more conserved across kingdoms. It is catalyzed by the enzyme betaine aldehyde dehydrogenase (BADH) , which typically uses NAD+ or NADP+ as a cofactor. researchgate.netunimore.itwikipedia.org BADH is considered a key regulatory point for glycine betaine formation. tandfonline.com

The physiological purpose of this pathway varies:

In Plants and Bacteria: The primary function is the accumulation of glycine betaine as an osmoprotectant to cope with abiotic stresses like salinity and drought. tandfonline.comfrontiersin.orgasm.org

In Animals: While also used for osmoprotection, the pathway is more integrated into central metabolism. researchgate.net Animal BADHs can act on other aldehyde substrates, linking them to the catabolism of polyamines and the synthesis of neurotransmitters like γ-aminobutyric acid (GABA). researchgate.net The resulting glycine betaine can also serve as a crucial methyl donor for homocysteine remethylation in the liver. researchgate.netimrpress.com

In Fungi: In Aspergillus fumigatus, studies suggest that glycine betaine produced via this pathway is utilized as a nutrient source rather than for osmotic regulation. asm.org

Table 2: Betaine Aldehyde Metabolism Across Different Kingdoms

| Kingdom | Enzyme for Choline → Betaine Aldehyde | Enzyme for Betaine Aldehyde → Glycine Betaine | Primary Function of Pathway | Source |

|---|---|---|---|---|

| Plants | Choline Monooxygenase (CMO) | Betaine Aldehyde Dehydrogenase (BADH) | Osmoprotection against abiotic stress | frontiersin.orggenome.jpgenome.jp |

| Animals | Choline Dehydrogenase (CDH) / Choline Oxidase | Betaine Aldehyde Dehydrogenase (BADH) | Osmoregulation, methyl group donation, amino acid and polyamine metabolism | researchgate.netgenome.jpgenome.jp |

| Bacteria | Choline Dehydrogenase (CDH) / Choline Oxidase | Betaine Aldehyde Dehydrogenase (BADH) | Osmoprotection, choline catabolism for carbon/nitrogen source | researchgate.netgenome.jpgenome.jp |

| Fungi (A. fumigatus) | Choline Oxidase (ChoAp) | Betaine Aldehyde Dehydrogenase (AfBadAp) | Nutrient utilization | asm.org |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

trimethyl(2-oxoethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKVGWXINKZUKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370761 | |

| Record name | Trimethyl(2-oxoethyl)azanium;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-31-8 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine aldehyde chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl(2-oxoethyl)azanium;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAINE ALDEHYDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNX5TUR2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Interconnections of Betaine Aldehyde

Choline (B1196258) Oxidation to Betaine (B1666868) Aldehyde

The initial step in glycine (B1666218) betaine synthesis is the oxidation of choline to form betaine aldehyde. This conversion is catalyzed by different enzymes in various organisms, reflecting divergent evolutionary strategies for coping with osmotic stress.

Choline Monooxygenase (CMO)-Mediated Pathway in Photosynthetic Organisms

In many photosynthetic organisms, including higher plants like spinach, the oxidation of choline is carried out by choline monooxygenase (CMO) nih.govresearchgate.netresearchgate.net. This enzyme is a ferredoxin-dependent Rieske-type iron-sulfur protein located in the chloroplast stroma nih.govnih.gov. The reaction catalyzed by CMO is the first step in a two-step pathway leading to glycine betaine nih.govresearchgate.net.

The activity of CMO is notably increased in response to salt stress, highlighting its importance in the production of osmoprotectants nih.gov. The enzyme utilizes reduced ferredoxin as an electron donor to incorporate one atom of molecular oxygen into the choline molecule, yielding betaine aldehyde researchgate.net. This linkage to the light reactions of photosynthesis, which produce reduced ferredoxin, is a distinguishing feature of this pathway in plants nih.gov.

Key Characteristics of Choline Monooxygenase (CMO):

| Feature | Description | Source |

| Enzyme Type | Rieske-type iron-sulfur protein | nih.gov |

| Location | Chloroplast stroma | nih.gov |

| Substrate | Choline | nih.gov |

| Product | Betaine aldehyde | nih.gov |

| Cofactor/Electron Donor | Reduced ferredoxin | nih.govresearchgate.net |

| Organisms | Photosynthetic organisms (e.g., spinach) | nih.govresearchgate.net |

| Regulation | Upregulated by salt stress | nih.gov |

Choline Dehydrogenase (CDH)-Mediated Pathway in Prokaryotes and Non-Photosynthetic Eukaryotes

In contrast to photosynthetic organisms, many prokaryotes (like Escherichia coli) and non-photosynthetic eukaryotes (including humans) utilize a membrane-bound enzyme called choline dehydrogenase (CDH) to catalyze the oxidation of choline to betaine aldehyde nih.govuniprot.orgfrontiersin.org. In humans, CDH is located in the inner mitochondrial membrane, primarily in the liver and kidneys nih.govfrontiersin.org.

This enzyme is a flavoprotein that transfers electrons from choline to an electron acceptor, which can be cytochrome c or other components of the electron transport chain uniprot.org. The expression of the gene encoding CDH is often osmotically induced, indicating its role in adaptation to high salinity environments ebi.ac.uk.

Comparative Features of Choline Oxidation Pathways:

| Feature | CMO-Mediated Pathway | CDH-Mediated Pathway |

| Organisms | Photosynthetic organisms | Prokaryotes, non-photosynthetic eukaryotes |

| Enzyme | Choline Monooxygenase | Choline Dehydrogenase |

| Cellular Location | Chloroplast stroma | Inner mitochondrial membrane/plasma membrane |

| Electron Acceptor/Donor | Reduced ferredoxin (donor) | Cytochrome c (acceptor) |

| Oxygen Requirement | Requires molecular oxygen | Oxygen-dependent |

Conversion of Betaine Aldehyde to Glycine Betaine

The second and final step in the biosynthesis of glycine betaine is the oxidation of the intermediate, betaine aldehyde. This reaction is crucial as betaine aldehyde can be toxic to the cell researchgate.netresearchgate.net.

Betaine Aldehyde Dehydrogenase (BADH)-Catalyzed Irreversible Oxidation

The conversion of betaine aldehyde to glycine betaine is predominantly catalyzed by the enzyme betaine aldehyde dehydrogenase (BADH) ebi.ac.uktandfonline.comresearchgate.netnih.govresearchgate.net. This is an irreversible NAD(P)+-dependent oxidation reaction researchgate.netresearchgate.net. BADH is a member of the aldehyde dehydrogenase superfamily and is found in a wide range of organisms, from bacteria to plants and animals ebi.ac.ukresearchgate.net.

In plants, BADH is located in the chloroplast stroma, alongside CMO, allowing for the efficient channeling of the toxic intermediate betaine aldehyde nih.gov. In other organisms, its subcellular localization can vary. The enzyme exhibits high specificity for betaine aldehyde and utilizes NAD+ or NADP+ as a cofactor to produce glycine betaine and NADH or NADPH ebi.ac.ukresearchgate.net. The expression of BADH is also often induced by osmotic stress, working in concert with the first enzyme of the pathway to enhance glycine betaine accumulation researchgate.net.

Exploration of Alternative Enzymatic Conversions of Betaine Aldehyde

While BADH is the primary enzyme responsible for the oxidation of betaine aldehyde, some microorganisms employ a bifunctional enzyme that carries out both steps of choline oxidation. For instance, choline oxidase, found in some bacteria, catalyzes both the oxidation of choline to betaine aldehyde and the subsequent oxidation of betaine aldehyde to glycine betaine nih.govnih.govnih.gov. This enzyme is a flavoprotein that uses molecular oxygen as an electron acceptor nih.gov.

In Escherichia coli, the betA gene product, an oxygen-dependent choline dehydrogenase, has been shown to catalyze both the oxidation of choline to betaine aldehyde and betaine aldehyde to glycine betaine uniprot.org. This bifunctional activity provides a streamlined pathway for glycine betaine synthesis in these organisms.

Integration of Betaine Aldehyde Metabolism with One-Carbon Metabolic Pathways

The metabolism of betaine aldehyde is intrinsically linked to one-carbon metabolism through its product, glycine betaine. Glycine betaine is a significant methyl donor in a variety of metabolic reactions researchgate.netnih.gov.

The primary connection occurs through the action of the enzyme betaine-homocysteine methyltransferase (BHMT). BHMT catalyzes the transfer of a methyl group from glycine betaine to homocysteine, resulting in the formation of methionine and dimethylglycine nih.govnih.gov. This reaction is a crucial part of the methionine cycle, which is central to one-carbon metabolism. By providing a methyl group for the remethylation of homocysteine, glycine betaine plays a vital role in maintaining the pool of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including DNA and protein methylation nih.govresearchgate.net.

The dimethylglycine produced from this reaction can be further metabolized to sarcosine and then to glycine, feeding back into the one-carbon pool via the folate-dependent pathway nih.gov. Thus, the biosynthesis of glycine betaine, originating from choline via betaine aldehyde, serves not only as a mechanism for osmoprotection but also as a critical input into the central network of one-carbon metabolism.

Linkages to Glycine, Serine, and Threonine Metabolism

Betaine aldehyde is an intermediate in the metabolic pathways of glycine, serine, and threonine wikipedia.org. The journey begins with choline, the precursor to betaine aldehyde. The carbon skeleton of choline itself is derived from the amino acid serine nih.gov. In a two-step oxidation process, choline is first converted to betaine aldehyde. This reaction is catalyzed by either a membrane-bound choline dehydrogenase or a soluble choline oxidase, depending on the organism nih.govresearchgate.net.

Subsequently, betaine aldehyde is irreversibly oxidized to glycine betaine by the enzyme betaine aldehyde dehydrogenase (BADH) nih.govmdpi.com. Glycine betaine can then be sequentially demethylated to yield N,N-dimethylglycine, sarcosine (N-methylglycine), and finally, the amino acid glycine mdpi.comnih.gov. This metabolic cascade directly connects the biosynthesis of betaine aldehyde to the cellular pool of glycine.

The interconversion of serine and glycine is a key feature of cellular metabolism, facilitated by the enzyme serine hydroxymethyltransferase nih.govslideshare.net. Since the metabolism of betaine aldehyde leads to the formation of glycine, it is metabolically linked to serine. Furthermore, threonine can be catabolized to produce glycine, thus also connecting it to the metabolic fate of betaine aldehyde nih.govslideshare.net. This network highlights how the degradation of choline, via betaine aldehyde, contributes to the cellular balance of these crucial amino acids.

Table 1: Key Enzymes in the Betaine Aldehyde Metabolic Pathway

| Enzyme | Abbreviation | Function |

| Choline Dehydrogenase | CDH | Catalyzes the oxidation of choline to betaine aldehyde nih.gov. |

| Choline Oxidase | - | Catalyzes the oxidation of choline to betaine aldehyde researchgate.net. |

| Betaine Aldehyde Dehydrogenase | BADH | Catalyzes the irreversible oxidation of betaine aldehyde to glycine betaine nih.govmdpi.com. |

| Serine Hydroxymethyltransferase | SHMT | Catalyzes the interconversion of serine and glycine nih.govslideshare.net. |

| Threonine Dehydrogenase | TDH | Involved in the conversion of threonine to glycine nih.gov. |

Role in Homocysteine Remethylation Cycle and Methyl Donor Status

The product of betaine aldehyde oxidation, glycine betaine, plays a critical role as a methyl donor in the homocysteine remethylation cycle, which is a vital component of one-carbon metabolism nih.govresearchgate.net. This cycle is essential for the synthesis of methionine and the universal methyl donor, S-adenosylmethionine (SAM).

Homocysteine can be remethylated to methionine through two primary pathways. One is a folate-dependent pathway utilizing the enzyme methionine synthase. The second is a folate-independent pathway that relies on glycine betaine as the methyl donor, catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT) mdpi.comcore.ac.uknih.gov. In this reaction, glycine betaine donates one of its methyl groups to homocysteine, resulting in the formation of methionine and dimethylglycine mdpi.com.

The BHMT pathway is particularly important in the liver and kidneys and serves as an alternative route for homocysteine remethylation, especially when the folate-dependent pathway is compromised nih.govnih.gov. By facilitating the conversion of homocysteine to methionine, the metabolic product of betaine aldehyde indirectly supports the maintenance of the SAM pool. SAM is the primary methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids plos.orgplos.org.

The ratio of SAM to S-adenosylhomocysteine (SAH), the product of methylation reactions, is a critical indicator of the cell's methylation capacity. Elevated homocysteine levels can lead to an increase in SAH, which is a potent inhibitor of most methyltransferases. By contributing to the remethylation of homocysteine, glycine betaine helps to maintain a favorable SAM/SAH ratio, thereby preserving cellular methyl donor status nih.gov. Therefore, the biosynthesis of betaine aldehyde is the committed step in a pathway that provides a crucial molecule for regulating one-carbon metabolism and ensuring the availability of methyl groups for essential cellular functions.

Table 2: Compounds Involved in the Homocysteine Remethylation Cycle

| Compound | Role |

| Homocysteine | An intermediate amino acid that can be remethylated to methionine or converted to cysteine. |

| Glycine Betaine | The product of betaine aldehyde oxidation; serves as a methyl donor for homocysteine remethylation mdpi.comcore.ac.uk. |

| Methionine | An essential amino acid synthesized from the remethylation of homocysteine; a precursor to SAM. |

| S-Adenosylmethionine (SAM) | The universal methyl donor for numerous cellular methylation reactions plos.orgplos.org. |

| S-Adenosylhomocysteine (SAH) | The product of SAM-dependent methylation reactions; an inhibitor of methyltransferases nih.gov. |

| Dimethylglycine | The product formed after glycine betaine donates a methyl group to homocysteine mdpi.com. |

Enzymological Characterization and Functional Analysis of Betaine Aldehyde Dehydrogenase Badh

Substrate Specificity and Catalytic Mechanisms of BADH Isozymes

Betaine (B1666868) aldehyde dehydrogenase isozymes, found across various organisms from bacteria to plants and animals, exhibit a range of substrate specificities, although their primary role is the oxidation of betaine aldehyde. ebi.ac.uk While some bacterial BADHs are highly specific for betaine aldehyde, many plant and animal isozymes can process a broader array of aldehydes. ebi.ac.uk This includes aminoaldehydes and other quaternary ammonium (B1175870) and tertiary sulfonium (B1226848) compounds, implicating these enzymes in metabolic pathways beyond osmoprotection, such as polyamine catabolism and the synthesis of carnitine and γ-aminobutyric acid (GABA). ebi.ac.uknih.gov For instance, the BADH from Pseudomonas aeruginosa is highly specific for betaine aldehyde and does not utilize other positively charged aldehydes like γ-aminobutyraldehyde, which are good substrates for mammalian and some plant BADHs. nih.gov In rice (Oryza sativa), two isoforms exist: OsBADH1 is involved in acetaldehyde (B116499) oxidation, while a non-functional OsBADH2 is linked to the accumulation of the aroma compound 2-acetyl-1-pyrroline. usp.br

The catalytic mechanism of BADH is a multi-step process that is conserved among aldehyde dehydrogenases. ebi.ac.ukresearchgate.net The reaction is an irreversible NAD(P)+-dependent oxidation. nih.gov The generally accepted mechanism involves the following key steps:

Acylation : The process begins with the binding of the NAD(P)+ cofactor, followed by the aldehyde substrate. A crucial, highly conserved cysteine residue in the active site, activated to its thiolate form, performs a nucleophilic attack on the carbonyl carbon of the betaine aldehyde. This results in the formation of a tetrahedral thiohemiacetal intermediate. ebi.ac.ukresearchgate.net

Hydride Transfer : The thiohemiacetal intermediate is then oxidized to a thioester. This occurs via the transfer of a hydride ion from the intermediate to the C-4 position of the nicotinamide (B372718) ring of the bound NAD(P)+, reducing it to NAD(P)H. ebi.ac.ukresearchgate.net

Deacylation : A water molecule, activated by a conserved glutamate (B1630785) residue, attacks the thioester intermediate. This nucleophilic attack forms a second tetrahedral intermediate. ebi.ac.ukresearchgate.net

Product Release : This intermediate then collapses, breaking the thioester bond and releasing the carboxylic acid product (glycine betaine). Finally, the reduced cofactor, NAD(P)H, dissociates from the enzyme, allowing a new NAD(P)+ molecule to bind and initiate another catalytic cycle. ebi.ac.uk

Kinetic Parameters and Reaction Thermodynamics of BADH

The kinetic properties of BADH have been characterized in a variety of organisms, revealing differences in substrate affinity (Km) and turnover number (kcat). These parameters provide insights into the efficiency of the enzyme with different substrates and under various conditions. For example, BADH from Pseudomonas aeruginosa exhibits a high specific activity and follows Michaelis-Menten kinetics for both betaine aldehyde and its coenzyme, NADP+. nih.gov In contrast, the enzyme from Staphylococcus aureus (BetB) shows significant substrate inhibition at betaine aldehyde concentrations as low as 0.15 mM. researchgate.net

The table below presents a compilation of kinetic parameters for BADH from different sources acting on various substrates.

| Enzyme Source | Substrate | Coenzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Pseudomonas aeruginosa | Betaine Aldehyde | NADP+ | 100 | - | - | nih.gov |

| Pseudomonas aeruginosa | Betaine Aldehyde | NAD+ | 200 | - | - | nih.gov |

| Staphylococcus aureus (BetB WT) | Betaine Aldehyde | NAD+ | 41 ± 5 | 29.5 ± 0.9 | 7.2 x 10⁵ | researchgate.net |

| Escherichia coli (YdcW) | Betaine Aldehyde | NAD+ | 140 ± 20 | 1.8 ± 0.1 | 1.3 x 10⁴ | researchgate.net |

| Amaranthus hypochondriacus | Betaine Aldehyde | NAD+ | 40 | 1.3 | 3.25 x 10⁴ | nih.gov |

| Spinach (Spinacia oleracea) | Betaine Aldehyde | NAD+ | 208 | - | - | oup.com |

| Human Liver (ALDH-1) | Decanal | NAD+ | 0.0029 ± 0.0004 | - | - | nih.gov |

| Human Liver (ALDH-2) | Acetaldehyde | NAD+ | <1 | - | - | nih.gov |

| Human Liver (ALDH-2) | Decanal | NAD+ | 0.022 ± 0.003 | - | - | nih.gov |

Note: The data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not reported.

The oxidation of betaine aldehyde to glycine (B1666218) betaine is a thermodynamically favorable reaction. The equilibrium of the reaction strongly favors the formation of betaine. oup.com The oxidation of aldehydes coupled to the reduction of NAD+ is generally an exergonic process. For the oxidation of acetaldehyde to acetyl-CoA with NAD+, the standard Gibbs free energy change (ΔG°') is approximately -17 kJ/mol. asm.org While specific thermodynamic data for the BADH-catalyzed reaction is not widely reported, the irreversible nature of the step in the glycine betaine synthesis pathway suggests a significant negative free energy change. The activation energy for the oxidation reaction catalyzed by P. aeruginosa BADH has been determined to be 39.8 kJ mol⁻¹. nih.gov

Structural Insights into BADH Active Sites and Cofactor Binding

Structurally, BADH enzymes are members of the aldehyde dehydrogenase (ALDH) superfamily and typically exist as dimers or tetramers. wikipedia.orgresearchgate.net Each monomer is composed of three distinct domains: a cofactor-binding domain, a catalytic domain, and an oligomerization domain. wikipedia.org The cofactor-binding domain features a classic Rossmann fold, which is a common structural motif for binding NAD(P)+. researchgate.net

The active site is located in a cleft between the domains. Key amino acid residues are critical for substrate binding and catalysis. In rice BADH2, the catalytic residues predicted to interact with the substrate are Asn-162 and the essential Cys-294. wikipedia.org The substrate-binding pocket is formed by several other residues, including Tyr-163, Leu-166, Trp-170, Glu-260, Cys-453, and Trp-459. wikipedia.org

Cofactor binding is a prerequisite for the catalytic reaction and induces conformational changes in the enzyme. The binding of NAD(P)+ to the Rossmann fold domain correctly positions the catalytic cysteine for its nucleophilic attack on the aldehyde substrate. researchgate.net In some bacterial alcohol dehydrogenases, the specificity for NADP(H) is determined by a set of residues (Gly, Ser, Arg, Tyr) that form hydrogen bonds with the 2'-phosphate group of the cofactor. nih.gov Similar interactions are expected to govern cofactor specificity in BADH isozymes. The binding of the cofactor can also influence substrate binding, as seen in S. aureus BetB, where mutations in the NAD+ binding site reduced substrate inhibition, suggesting cooperativity between the two sites. researchgate.net

Regulation of BADH Activity

The activity of Betaine Aldehyde Dehydrogenase is regulated through various mechanisms to ensure the appropriate level of glycine betaine synthesis in response to cellular needs and environmental conditions.

While classical allosteric regulation by effector molecules binding to a distinct regulatory site has not been extensively documented for BADH, the enzyme does exhibit regulation through substrate inhibition, which can be considered a form of feedback control. researchgate.netnih.gov In several BADH enzymes, including those from Amaranthus hypochondriacus and Staphylococcus aureus, high concentrations of the substrate, betaine aldehyde, lead to a decrease in enzyme activity. researchgate.netnih.gov

In the case of the amaranth (B1665344) enzyme, betaine aldehyde at concentrations above 500 µM acts as a non-competitive inhibitor with respect to NAD+. nih.gov For the S. aureus BetB, substrate inhibition occurs at concentrations as low as 0.15 mM. researchgate.net This inhibition is thought to arise from the non-productive binding of a second substrate molecule to the enzyme-substrate complex, preventing the catalytic cycle from proceeding efficiently. This mechanism can prevent the over-accumulation of the product, glycine betaine, when the substrate is abundant. Furthermore, the product of the reaction, NADH, can also inhibit the enzyme, as demonstrated in the amaranth BADH where it participates in the formation of an abortive ternary complex (enzyme-NADH-betaine aldehyde). nih.gov

BADH activity can be modulated by various ions and molecules present in the cellular environment.

Manganese: The activity of porcine kidney BADH is inhibited by manganese (Mn²+). The enzyme loses 50% of its activity at 10 mM Mn²+ under low ionic strength conditions, and this inhibition is even more pronounced at physiological ionic strength. youtube.com The inactivation by manganese is thought to result from the oxidation of cysteine residues, leading to conformational changes in the enzyme's tertiary structure, which can be reversed by treatment with reducing agents like dithiothreitol (B142953) (DTT). youtube.com

Hydrogen Peroxide: As a reactive oxygen species (ROS), hydrogen peroxide (H₂O₂) can inhibit BADH activity. Porcine kidney BADH loses over 50% of its activity in the presence of 100 µM H₂O₂. nih.gov The kinetic analysis revealed that H₂O₂ acts as a non-competitive inhibitor with respect to betaine aldehyde and a mixed inhibitor with respect to NAD+. nih.gov This inhibition is likely due to the oxidation of the catalytic cysteine residue (Cys288 in the porcine enzyme) to sulfenic acid or a disulfide, which impairs its ability to perform the nucleophilic attack on the substrate. nih.gov This suggests that under conditions of oxidative stress, the synthesis of the osmoprotectant glycine betaine could be compromised. nih.gov

Subcellular Localization and Compartmentalization of BADH Activity

The synthesis of glycine betaine from choline (B1196258) is a two-step process, and the subcellular location of the enzymes involved, including BADH, can vary between organisms and even between different tissues within the same organism.

In mammals, BADH activity has been identified in both the mitochondria and the cytosol. tandfonline.com A study on rat liver established the mitochondrial localization for the aldehyde dehydrogenase that processes betaine aldehyde, which is significant as it is co-localized with choline dehydrogenase, the enzyme for the preceding step. tandfonline.com In human liver, aldehyde dehydrogenase isozymes with low Km values for acetaldehyde (which include those active with betaine aldehyde) are found in both mitochondrial and cytosolic fractions. frontiersin.org

In plants, the localization of BADH can differ. In spinach, BADH was found to be a cytosolic enzyme. oup.com In rice, the functional BADH2 enzyme is distributed throughout the cytoplasm. The compartmentalization of the glycine betaine synthesis pathway is crucial for its function in stress tolerance, allowing for the accumulation of this osmoprotectant in the cytoplasm to maintain cellular water balance. The localization of BADH in specific cellular compartments ensures its proximity to its substrate, betaine aldehyde, and allows for the efficient production of glycine betaine where it is most needed to protect cellular structures and functions from the detrimental effects of environmental stress.

Molecular Biology and Genetic Regulation of Betaine Aldehyde Metabolic Genes

Gene Family Analysis and Phylogeny of Betaine (B1666868) Aldehyde Dehydrogenases

Betaine Aldehyde Dehydrogenase (BADH) is a member of the ancient and widespread aldehyde dehydrogenase (ALDH) superfamily of enzymes. researchgate.net Phylogenetic analyses reveal that BADH enzymes are not a homogenous group but are classified into distinct families based on their sequence and structural relationships. researchgate.net

In plants and animals, BADHs are primarily categorized into the ALDH10 and ALDH9 families, respectively. researchgate.net However, BADH enzymes found in archaea, bacteria, and fungi have not been formally assigned to specific families. researchgate.net Detailed phylogenetic studies have shown that BADH sequences cluster into three main families:

ALDH9 Family : Comprises sequences from proteobacteria, fungi, and animals. researchgate.net

ALDH10 Family : Includes sequences from plants and some fungi. researchgate.netfrontiersin.org

A Third Unnamed Family : Consists of sequences from firmicutes and actinobacteria. researchgate.net

Interestingly, these BADH families are not more closely related to each other than they are to other ALDH families, such as γ-aminobutyraldehyde dehydrogenase. researchgate.net This suggests a divergent evolutionary history for enzymes with BADH activity. A key structural difference between these families is their oligomerization state; ALDH9 enzymes are typically tetrameric, while those in the other two families are dimeric. researchgate.net Specific amino acid signatures appear to be responsible for the tetramerization of the ALDH9 family enzymes. researchgate.net The evolution of BADH genes within plants, such as the divergence between dicot and monocot species, suggests a relatively recent evolutionary development for some of these enzymes. revistafitotecniamexicana.org

| BADH Gene Family | Organismal Distribution | Typical Oligomerization State |

|---|---|---|

| ALDH9 | Proteobacteria, Fungi, Animals | Tetrameric |

| ALDH10 | Plants, some Fungi | Dimeric |

| Unnamed Family | Firmicutes, Actinobacteria | Dimeric |

Transcriptional Regulation of BADH and Related Genes

The expression of BADH genes is tightly controlled at the transcriptional level, primarily in response to environmental stressors and the availability of metabolic precursors.

The synthesis of glycine (B1666218) betaine is a critical response to osmotic stress, and accordingly, the expression of BADH genes is strongly induced by conditions such as high salinity and drought. nih.govtandfonline.comtubitak.gov.tr In barley, for instance, BADH mRNA levels were observed to increase nearly eight-fold in leaves and two-fold in roots when plants were grown in high-salt conditions. nih.gov This induction is a common response to changes in the plant's water status, as similar increases in BADH transcripts are seen under water stress or drought. nih.govoup.com The expression of BADH is also influenced by the presence of choline (B1196258), the precursor for glycine betaine synthesis. ebi.ac.ukresearchgate.net In many bacteria, the genes for betaine synthesis are induced by osmotic stress in the presence of choline. ebi.ac.uk The plant hormone abscisic acid (ABA), a key mediator of stress responses, also dramatically increases the levels of BADH transcripts. nih.govmdpi.com Studies have shown that the expression of BADH1 in rice is induced by various environmental factors including salinity, drought, cold, and heat. pomics.commdpi.com

The regulation of gene transcription is controlled by the interaction of transcription factors with specific DNA sequences known as cis-regulatory elements (CREs), which are typically located in the promoter region upstream of the gene. indexcopernicus.comwikipedia.org Bioinformatic analyses of the 5' regulatory regions of BADH genes from various plant species have identified numerous putative CREs associated with responses to abiotic stress, hormones, and cellular development. indexcopernicus.com The presence of these elements suggests that BADH genes are integrated into complex regulatory networks. frontiersin.org For example, a 300-base-pair promoter fragment of the BADH gene from Suaeda liaotungensis was found to contain all the necessary cis-acting elements for induction by NaCl. researchgate.net

The following table summarizes some of the identified cis-acting regulatory elements in the promoter regions of BADH isozymes from various plants.

| Cis-Regulatory Element | Associated Response/Function |

|---|---|

| Me-JA | Hormonal Response (Methyl Jasmonate) |

| GARE | Hormonal Response (Gibberellin) |

| GT-1 | Stress Response |

| MYB | Stress and Hormonal Response |

| W-box | Stress Response |

| I-box | Light Response |

| Pyrimidine-box | Cellular Development |

| ARF | Hormonal Response (Auxin) |

| ASF1 | Hormonal Response |

| GCC Box | Stress Response (Ethylene) |

| CICADIAN | Circadian Control |

Data sourced from Sharma et al. (2018). indexcopernicus.com

These elements serve as binding sites for various transcription factors, such as those from the MYB family, which in turn activate or repress gene expression in response to specific signals. indexcopernicus.com

Genomic Context and Operon Structures in Microbial Systems

In many microbial systems, particularly bacteria, the genes involved in the choline-to-glycine betaine pathway are often clustered together in operons, allowing for coordinated regulation. ebi.ac.uk In Escherichia coli, the genes responsible for choline transport (betT), choline dehydrogenase (betA), and betaine aldehyde dehydrogenase (betB) are located in a gene cluster. ebi.ac.uk These genes are co-induced by osmotic stress when choline is available. ebi.ac.uk

The regulation of this cluster is controlled by a transcriptional regulator, BetI, whose gene is also part of the cluster. ebi.ac.ukresearchgate.net The betIBA and betT genes are organized into divergently transcribed operons. researchgate.net BetI acts as a repressor in the absence of choline. researchgate.net Similar operon structures are found in other bacteria like Staphylococcus xylosus. ebi.ac.uk However, the organization can vary; for example, in Sinorhizobium meliloti and Bacillus subtilis, the betaine gene clusters lack the upstream choline transporter and transcriptional regulator homologs seen in E. coli. ebi.ac.uk

Post-Transcriptional and Post-Translational Control Mechanisms

While transcriptional control is a primary mode of regulation for BADH genes, post-transcriptional and post-translational modifications can provide further layers of control over enzyme activity. Post-translational modifications (PTMs) are chemical changes to a protein after its synthesis, which can alter its function, stability, or localization. wikipedia.orgnews-medical.net Common PTMs include phosphorylation, glycosylation, ubiquitination, and acetylation. nih.govnih.gov

In the context of betaine aldehyde dehydrogenase, specific information on post-transcriptional regulation, such as alternative splicing or mRNA stability, is not extensively detailed in the provided search results. However, the detection of multiple Badh2 transcript lengths in rice suggests that post-transcriptional processing may occur. nih.gov Regarding post-translational modifications, while direct evidence for specific PTMs on BADH is sparse in the search results, these mechanisms are known to regulate a vast number of enzymes. wikipedia.org For instance, phosphorylation is a common mechanism for rapidly switching enzyme activity on or off in response to cellular signals. news-medical.net A novel post-translational modification has been identified in the active site of an aldehyde dehydrogenase from Pseudomonas aeruginosa, where an NADPH-cysteine covalent adduct was found, indicating that such modifications are possible within this enzyme superfamily. ebi.ac.uk Further research is needed to fully elucidate the specific post-transcriptional and post-translational controls governing BADH function.

Applied Research and Biotechnological Significance of Betaine Aldehyde Metabolism

Genetic Engineering for Enhanced Stress Tolerance in Crop Plants

Genetic engineering to bolster the betaine (B1666868) aldehyde metabolism pathway is a primary strategy for developing crops with heightened tolerance to abiotic stresses such as salinity, drought, and extreme temperatures. oup.comnih.govfrontiersin.org The core principle involves augmenting the plant's capacity to synthesize and accumulate glycine (B1666218) betaine, which stabilizes cellular structures and enzymes under stressful conditions. tandfonline.comtubitak.gov.tr

A prevalent strategy to enhance stress tolerance in crop plants is the overexpression of the BADH gene. mdpi.com This approach has been successfully implemented in a variety of crops, including wheat, maize, potato, and sweet potato, leading to increased accumulation of glycine betaine. nih.govmdpi.comresearchgate.net By introducing and overexpressing BADH genes from stress-tolerant plants or other organisms, scientists can confer the ability to produce or increase the production of this protective compound in species that naturally produce little to none. oup.comtubitak.gov.tr For instance, the introduction of the SoBADH gene from spinach into sweet potato resulted in improved tolerance to salt, oxidative, and low-temperature stress. mdpi.com Similarly, transgenic maize plants overexpressing a BADH gene exhibited better germination and higher levels of antioxidant enzymes under drought conditions. nih.gov These genetic modifications often lead to a cascade of positive physiological responses, including the maintenance of cell membrane integrity and enhanced photosynthetic activity under stress. tandfonline.comresearchgate.net

| Crop | Transgene | Observed Impact on Agronomic Traits under Stress |

| Maize | BADH | Improved germination, increased antioxidant enzyme levels, and better morphological characteristics under drought stress. nih.gov |

| Potato | Atriplex canescens BADH | Increased proline and chlorophyll (B73375) levels, and decreased H2O2 and MDA levels under salinity stress. nih.gov |

| Sweet Potato | Spinacia oleracea BADH | Improved tolerance to salt, oxidative, and low-temperature stress; maintained cell membrane integrity and photosynthetic activity. mdpi.comresearchgate.net |

| Cotton | AhCMO | Higher net photosynthesis rate and significantly higher seed cotton yield under salt stress. researchgate.net |

| White Clover | BADH | Lower malondialdehyde levels, higher chlorophyll content under salt stress; increased glycine betaine, proline, and relative water content under drought stress; higher relative feed value. tubitak.gov.trtubitak.gov.tr |

Development of Selectable Markers in Plant Biotechnology

Beyond its role in stress tolerance, the BADH gene has been ingeniously repurposed as a selectable marker in plant biotechnology, offering an alternative to antibiotic resistance genes. tandfonline.comwordpress.com This system leverages the phytotoxic nature of betaine aldehyde to untransformed plant cells. wordpress.com When plant tissues are cultured on a medium containing betaine aldehyde, only the cells that have been successfully transformed with the BADH gene can survive. These transformed cells express the BADH enzyme, which detoxifies the betaine aldehyde by converting it into the non-toxic osmoprotectant, glycine betaine. wordpress.comnih.gov This method allows for the direct and efficient selection of genetically modified plants, and since it avoids the use of antibiotic resistance markers, it can help alleviate public concerns regarding the transfer of such genes in the environment and food chain. tandfonline.com

Ecological Implications of Genetically Modified Organisms with Altered Betaine Aldehyde Metabolism

The development and cultivation of genetically modified (GM) crops with altered betaine aldehyde metabolism necessitate a thorough evaluation of their ecological implications. nih.govnih.gov A primary concern is the potential impact on soil ecosystems. nih.gov Research into the degradation of straw from BADH transgenic maize has been conducted to understand its effects on soil nutrients and microbial communities. nih.gov While some studies suggest that the cultivation of BADH GM maize has no significant effect on soil enzyme activity and nematode communities, the incorporation of transgenic plant residues into the soil introduces glycine betaine, which could potentially influence soil microbial structure and diversity. nih.gov The broader environmental impact of GM crops is a complex issue, with potential indirect effects on agricultural practices, such as changes in pesticide use and cropping patterns, which can have consequences for biodiversity and ecosystem health. nih.govumass.educban.ca Therefore, ongoing risk assessment and monitoring are essential to ensure the safe and sustainable deployment of these genetically engineered crops. nih.govnih.gov

Future Directions and Emerging Research Avenues in Betaine Aldehyde Studies

Elucidation of Novel Regulatory Networks and Signaling Pathways

A primary avenue for future investigation lies in unraveling the complex signaling cascades that govern betaine (B1666868) aldehyde metabolism. In plants, the betaine aldehyde dehydrogenase (BADH) gene, which catalyzes the conversion of betaine aldehyde to glycine (B1666218) betaine, has been identified as a component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for responses to abiotic stress. tandfonline.comresearchgate.net Molecular studies are beginning to paint a picture of BADH as a critical factor in abiotic stress responses through this pathway. tandfonline.comresearchgate.netnih.gov Future research will likely focus on identifying the specific upstream and downstream components of this pathway, clarifying how environmental cues are transduced to regulate BADH expression and activity. It is suggested that signaling molecules like calcium-dependent protein kinases (CDPKs) may also be involved in activating stress-responsive genes, and exploring their interaction with the betaine aldehyde pathway is a promising area of inquiry. mdpi.com Understanding these networks will provide a more complete picture of how organisms perceive and respond to environmental stressors like salinity and drought at the molecular level.

Comprehensive Systems Biology Approaches to Betaine Aldehyde Metabolism

Moving beyond the study of individual genes and enzymes, a systems biology approach promises a holistic understanding of betaine aldehyde metabolism. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to model the entire metabolic network. In plants, the synthesis of glycine betaine from choline (B1196258) is a two-step process involving choline monooxygenase (CMO) and BADH. frontiersin.orgnih.gov These enzymes are often localized in the chloroplast stroma. mdpi.comfrontiersin.orgnih.gov The regulation of this pathway is complex, influenced by the availability of precursors like choline, glycine, and serine, as well as by the expression levels of the key enzymes, which are themselves induced by stress. oup.com

A systems-level analysis would aim to model how flux through this pathway is controlled and coordinated with other metabolic processes, such as photorespiration, under various stress conditions. oup.com By understanding the interplay between different cellular components and pathways, researchers can identify key regulatory hubs and potential bottlenecks in glycine betaine production, which could be targeted for genetic improvement.

Exploration of Therapeutic Potential by Modulating Betaine Aldehyde Pathways

In animals and humans, the pathway involving betaine aldehyde is linked to several crucial metabolic processes, suggesting that its modulation could have therapeutic applications. Betaine aldehyde dehydrogenase in animals is not only involved in producing glycine betaine (which can act as a methyl donor) but also participates in the catabolism of polyamines and the synthesis of the neurotransmitter γ-aminobutyric acid (GABA) and carnitine. researchgate.net Given this metabolic versatility, dysregulation of the betaine aldehyde pathway could be implicated in various pathological conditions.

For instance, the enzyme that metabolizes betaine aldehyde can also process acetaldehyde (B116499), a toxic byproduct of ethanol (B145695) metabolism. nih.gov Research into this dual functionality could yield insights into alcohol-related liver damage. Furthermore, the ability of pathogens like Pseudomonas aeruginosa to utilize choline and produce betaine is linked to its virulence and ability to thrive under the osmotic stress present at infection sites. nih.gov Therefore, targeting the bacterial BADH enzyme could represent a novel strategy for developing antimicrobial agents that disrupt the pathogen's ability to adapt and survive within a host.

Q & A

Q. What are the primary enzymatic pathways involving BAC in osmoprotectant synthesis across organisms?

Betaine aldehyde dehydrogenase (BADH) catalyzes the oxidation of BAC to glycine betaine, a critical osmoprotectant in plants and microbes under stress. In spinach (Spinacia oleracea), BADH is nuclear-encoded, chloroplastic, and salt-inducible, with a 1491-bp open reading frame confirmed via cDNA cloning and peptide sequencing . In Bacillus subtilis, the GbsA dehydrogenase (homologous to plant BADH) works with GbsB, a soluble alcohol dehydrogenase, to synthesize glycine betaine from choline, as shown via mutant analysis . Contrastingly, Arthrobacter spp. use a bifunctional choline oxidase for BAC conversion . Methodologically, enzyme activity assays (e.g., NAD⁺-dependent activity in chloroplast stroma), native PAGE for isozyme identification, and salt-stress induction studies are key .

Q. How can BAC be detected in complex biological or chemical matrices?

Detection challenges arise due to BAC’s low volatility and interference from paramagnetic ions (e.g., Co²⁺ in DES systems). Gas chromatography-mass spectrometry (GC-MS) often fails due to limited volatility, necessitating derivatization (e.g., 2-bromoacetophenone for UV-active derivatives in LC-MS) . In metabolomics, targeted LC-HRMS with m/z and retention time alignment to standards (e.g., 5 mmol/L BAC calibrators) ensures specificity . For DES systems, FT-IR and NMR are limited by cobalt-induced line broadening; instead, redox titration or chloride ion tracking (e.g., tetramethylammonium chloride controls) are alternatives .

Advanced Research Questions

Q. How does BAC contribute to cobalt leaching in green chemistry applications?

In choline chloride–ethylene glycol (ChCl:EG) deep eutectic solvents (DES), choline chloride decomposes at 180°C to form BAC and dimethylglycine. However, GC-MS and FT-IR studies show low BAC yields (<5%), suggesting dimethylaminoethanol as the dominant decomposition product. Electrochemical decomposition pathways (e.g., chloride oxidation to Cl₂) may overshadow BAC’s role in Co³⁺ reduction, as shown in comparative DES leaching experiments . Key methods include:

Q. What methodological challenges arise in quantifying BAC during metallurgical processes?

Paramagnetic Co²⁺ in DES leachates broadens NMR signals, necessitating alternative techniques. Derivatization-LC-MS (e.g., using 2-bromoacetophenone) improves sensitivity but requires validation against matrix effects (e.g., ethylene glycol interference) . Contradictory data from FT-IR (no BAC detection) vs. persulfate oxidation studies (BAC confirmed via NMR) highlight the need for multi-method validation .

Q. How can LC-HRMS parameters be optimized for BAC quantification in metabolomic studies?

- Column selection : Hydrophilic interaction liquid chromatography (HILIC) columns improve retention of polar BAC.

- Internal standards : Use deuterated betaine-d11 or TMAO-d9 for matrix correction when BAC-specific isotopologues are unavailable .

- Ionization : ESI⁺ mode at m/z 137.61 ([C₅H₁₂NO]⁺) with 0.1% formic acid enhances signal .

Q. What in vivo models elucidate BAC’s metabolic roles under stress?

Spinach studies use salt-stressed plants (300 mM NaCl) to quantify BADH activity via chloroplast isolation and NAD⁺-dependent assays . In Japanese quail (Coturnix japonica), factorial designs (e.g., 3×2 + 1 layouts) test BAC’s interaction with choline chloride, using histometry (villi height/crypt depth ratios) and hepatic glycogen assays .

Q. How do enzymatic systems for BAC conversion differ between plants and microbes?

- Plants : Chloroplastic BADH (e.g., spinach) requires light-independent dehydrogenase activity, with minor cytosolic isozymes .

- Microbes : B. subtilis uses GbsA/GbsB, while E. coli employs membrane-bound choline dehydrogenase (BetA). Mutant complementation studies (e.g., gbsAB knockouts) validate pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.